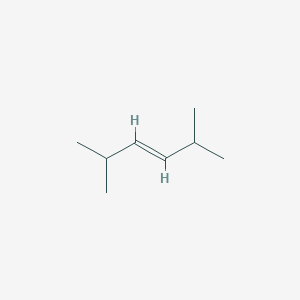![molecular formula C6H9Br B146834 1-Bromo-3-methylbicyclo[1.1.1]pentane CAS No. 137741-15-2](/img/structure/B146834.png)
1-Bromo-3-methylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-3-methylbicyclo[1.1.1]pentane is a chemical compound with the molecular formula C6H9Br . It is also known by other names such as 3-bromo-1-methyl-bicyclo[1.1.1]pentane .
Synthesis Analysis
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The synthesis of BCPs has been a topic of interest in recent years. For instance, one study discusses the evolution of this field and focuses on the most enabling and general methods for BCPs synthesis, considering both scope and limitation . Another study reports the synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methylbicyclo[1.1.1]pentane consists of a bicyclic framework with a bromine atom and a methyl group attached . The average mass of the molecule is 161.040 Da and the monoisotopic mass is 159.988754 Da .Future Directions
The future directions for the study and application of 1-Bromo-3-methylbicyclo[1.1.1]pentane and similar compounds are promising. BCPs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs, with applications including bioconjugation processes . Furthermore, the pharmaceutical industry has recognized the three-dimensional carbon framework of BCPs as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups .
properties
IUPAC Name |
1-bromo-3-methylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMZYAXOQSYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylbicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

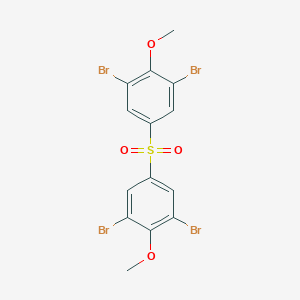


![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)

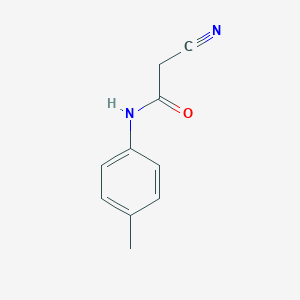

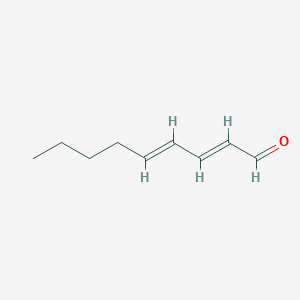
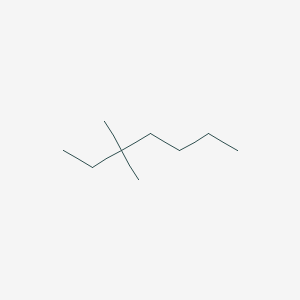

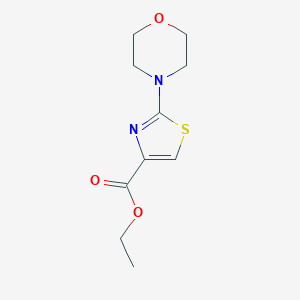
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)
![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)
